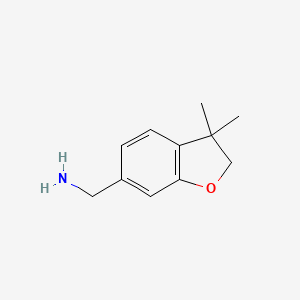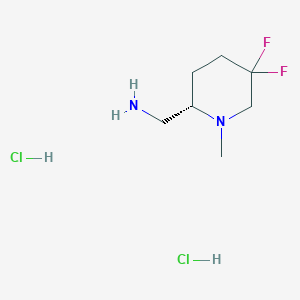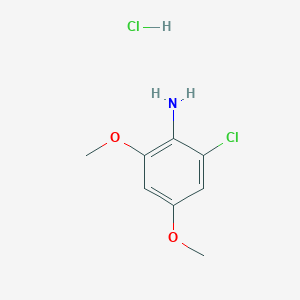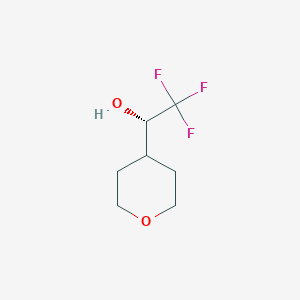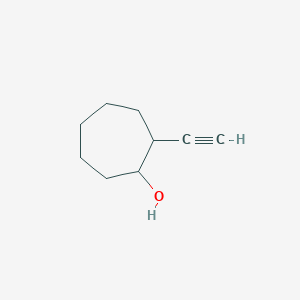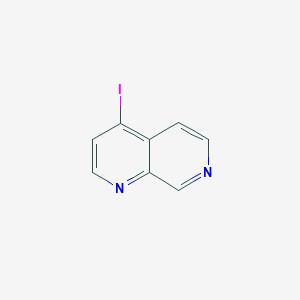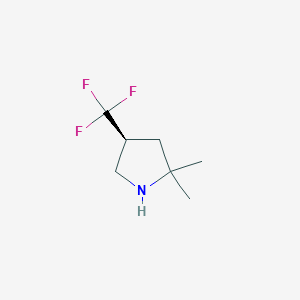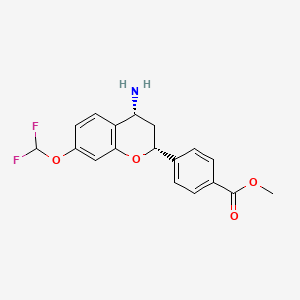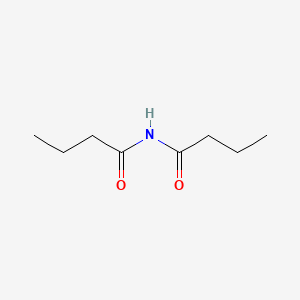
Dibutyrylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyrylamine is an organic compound belonging to the class of secondary amines. It is characterized by the presence of two butyl groups attached to a nitrogen atom. This compound is a colorless liquid with a fishy odor and is known for its applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyrylamine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of butyraldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: This method involves the reaction of butyl halides with ammonia under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of ammonia with butyl halides. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of tertiary amines.
Wissenschaftliche Forschungsanwendungen
Dibutyrylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of dibutyrylamine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Dibutylamine: Another secondary amine with similar properties and applications.
Diethylamine: A secondary amine with shorter alkyl chains.
Dipropylamine: A secondary amine with intermediate-length alkyl chains.
Uniqueness: Dibutyrylamine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in certain industrial applications where other secondary amines may not be as effective .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-butanoylbutanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(10)9-8(11)6-4-2/h3-6H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
HMZOTVUHCYDJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)

![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)

